Piperidine-4-carboxylic acid diallylamide
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Overview
Description
Piperidine-4-carboxylic acid diallylamide is a chemical compound with the molecular formula C12H20N2O and a molecular weight of 208.3 g/mol . It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine-4-carboxylic acid diallylamide typically involves the reaction of piperidine-4-carboxylic acid with diallylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
Piperidine-4-carboxylic acid diallylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Piperidine-4-carboxylic acid diallylamide has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of piperidine-4-carboxylic acid diallylamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine-4-carboxylic acid: A precursor to piperidine-4-carboxylic acid diallylamide.
Piperidine derivatives: Various derivatives with different substituents on the piperidine ring.
Piperidine-4-carboxamide: Another related compound with similar structural features
Uniqueness
This compound is unique due to its specific diallylamide functional group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C12H20N2O |
---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
N,N-bis(prop-2-enyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C12H20N2O/c1-3-9-14(10-4-2)12(15)11-5-7-13-8-6-11/h3-4,11,13H,1-2,5-10H2 |
InChI Key |
VDFVOPMRUCFHEK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1CCNCC1 |
Origin of Product |
United States |
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